Dimethyl allylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-dimethoxyphosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSQAGGCVFVCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226610 | |

| Record name | Dimethyl allylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757-54-0 | |

| Record name | Dimethyl allylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl allylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Allylphosphonate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Dimethyl Allylphosphonate (DMAP), a versatile organophosphorus compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of DMAP's chemical properties, structure, synthesis, and reactivity. We will delve into the causality behind experimental protocols and highlight its role as a valuable intermediate in modern organic synthesis and materials science.

Introduction and Structural Elucidation

This compound (CAS No. 757-54-0) is a colorless liquid that serves as a pivotal building block in various chemical transformations.[1] Its structure uniquely combines a reactive allyl group with a phosphonate ester moiety, making it a bifunctional reagent capable of participating in a wide array of reactions. This dual reactivity is the cornerstone of its utility, allowing for the synthesis of complex molecular architectures.

Core Identifiers:

-

IUPAC Name: 3-dimethoxyphosphorylprop-1-ene[2]

The molecule's architecture, featuring a phosphorus(V) center, is fundamental to its chemical behavior, particularly in reactions involving the phosphonate carbanion.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is non-negotiable for its effective use in a laboratory setting. These parameters dictate purification methods, reaction conditions, and analytical characterization.

Physical Properties

The quantitative physical properties of DMAP are summarized below. These values are critical for experimental design, particularly for distillative purification and for calculating molar equivalents.

| Property | Value | Unit | Source |

| Molecular Weight | 150.11 | g/mol | [2][3] |

| Boiling Point | 181.3 | °C at 760 mmHg | [1] |

| Melting Point | 41-42 | °C at 0.5 mmHg | [1] |

| Density | 1.049 | g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.436 - 1.440 | [1] | |

| Flash Point | 77.8 | °C | [1] |

| LogP (Octanol/Water) | 1.658 | [1][3] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for compound identification and purity assessment.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the methoxy protons (a doublet due to P-H coupling, ~3.7 ppm), the allylic methylene protons adjacent to phosphorus (a doublet of doublets of triplets, ~2.6 ppm), and the vinyl protons of the allyl group (~5.2-5.8 ppm).

-

¹³C NMR: The carbon spectrum will show signals for the methoxy carbons, the allylic methylene carbon (coupled to phosphorus), and the two distinct vinyl carbons.

-

³¹P NMR: The phosphorus NMR spectrum displays a characteristic singlet in the phosphonate region, typically around δ 27-30 ppm (referenced to 85% H₃PO₄). Specific data for DMAP in CDCl₃ is available.[4] This single peak is a reliable indicator of reaction completion during synthesis and confirms the phosphorus oxidation state.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of DMAP is dominated by several key stretching frequencies that confirm its structure:

-

P=O Stretch: A strong, prominent absorption band is observed around 1246 cm⁻¹. This phosphoryl stretch is highly characteristic of phosphonates.[5]

-

P-O-C Stretch: Strong bands typically appear in the 1030-1050 cm⁻¹ region.

-

C=C Stretch: A medium-intensity band for the allyl double bond is expected around 1645 cm⁻¹.

-

=C-H Stretch: A band corresponding to the vinyl C-H bonds appears just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows the molecular ion peak (M⁺) at m/z 150. Key fragmentation patterns include the loss of methoxy groups (-OCH₃) and cleavage of the allyl group.[2]

Synthesis: The Michaelis-Arbuzov Reaction

The most reliable and widely used method for synthesizing dialkyl alkylphosphonates, including DMAP, is the Michaelis-Arbuzov reaction.[6][7] This reaction provides a direct and high-yielding pathway to form a stable carbon-phosphorus bond.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism:

-

Sₙ2 Attack: The nucleophilic phosphorus atom of the trivalent trimethyl phosphite attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide). This forms a quasi-stable phosphonium salt intermediate.[7]

-

Dealkylation: The halide anion then attacks one of the methyl groups on the phosphonium intermediate in a second Sₙ2 reaction. This step is typically the rate-determining and irreversible part of the reaction, driven by the formation of the thermodynamically stable phosphoryl (P=O) bond. The products are the desired this compound and a volatile methyl halide byproduct.[7]

The choice of a halide (Br > Cl) is critical; allyl bromide is more reactive than allyl chloride, allowing the reaction to proceed under milder conditions. The reaction is often performed neat or in a high-boiling solvent to facilitate the removal of the volatile methyl bromide byproduct, driving the equilibrium towards the product.[8]

Caption: Michaelis-Arbuzov reaction pathway for DMAP synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning progress can be monitored and confirmed at key stages. The synthesis is adapted from well-established procedures for analogous phosphonates.[8]

Objective: To synthesize this compound from Trimethyl Phosphite and Allyl Bromide.

Materials:

-

Trimethyl phosphite (P(OMe)₃)

-

Allyl bromide (CH₂=CHCH₂Br)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Nitrogen or Argon gas supply

-

Distillation apparatus

Procedure:

-

System Preparation (Inert Atmosphere is Key): Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. The entire apparatus must be dried thoroughly to prevent hydrolysis of the phosphite. Purge the system with dry nitrogen or argon for 10-15 minutes. Causality: Trivalent phosphorus compounds are susceptible to oxidation, and phosphites can hydrolyze. An inert atmosphere is crucial for high yield and purity.

-

Reagent Addition: Under a positive pressure of inert gas, charge the flask with freshly distilled trimethyl phosphite (1.0 eq). Begin stirring and add allyl bromide (1.1 eq) dropwise. Causality: A slight excess of the more volatile allyl bromide ensures the complete consumption of the phosphite. The addition should be controlled as the initial Sₙ2 reaction can be exothermic.

-

Reaction: Gently heat the stirred mixture to 70-80 °C. The reaction progress can be monitored by observing the formation of methyl bromide, which can be vented through a bubbler. Maintain this temperature for 3-4 hours. Causality: Heating is required to drive the second dealkylation step. The temperature is kept below the boiling point of allyl bromide to maintain stoichiometry but high enough for a reasonable reaction rate.

-

Workup and Purification:

-

After the reaction is complete (as indicated by the cessation of methyl bromide evolution or by ³¹P NMR analysis of an aliquot), cool the mixture to room temperature.

-

Remove any excess allyl bromide and the methyl bromide byproduct by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation. The product is a colorless oil. Causality: Vacuum distillation is essential because DMAP has a relatively high boiling point, and distillation at atmospheric pressure could lead to decomposition or side reactions.

-

-

Validation: Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and Mass Spectrometry, comparing the obtained spectra with reference data.

Chemical Reactivity and Synthetic Utility

DMAP is a versatile reagent due to its two distinct reactive sites.

Reactions of the Allyl Group

The terminal double bond can participate in a variety of transformations:

-

Polymerization: DMAP can be used as a monomer or co-monomer in polymerization reactions to create phosphonated polymers, which exhibit enhanced flame retardancy and thermal stability.[1] The phosphorus content acts as a fire retardant by forming a protective char layer upon heating.[1]

-

Ozonolysis: Cleavage of the double bond via ozonolysis provides a route to synthesize diethyl 2-oxoethylphosphonate, a valuable intermediate for further functionalization.[9]

-

Metathesis: The allyl group can participate in cross-metathesis reactions with other olefins in the presence of ruthenium catalysts (e.g., Grubbs' catalyst), enabling the construction of more complex phosphonated molecules.[9]

The Horner-Wadsworth-Emmons (HWE) Reaction

The most significant application of DMAP in organic synthesis is its use in the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction offers a reliable method for forming alkenes, with a strong preference for the (E)-isomer, from aldehydes and ketones.[10][11]

Mechanistic Rationale: The HWE reaction begins with the deprotonation of the carbon alpha to the phosphorus atom using a strong base (e.g., NaH, LDA) to form a highly nucleophilic phosphonate carbanion.[10][11] This anion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate rapidly rearranges to a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble phosphate byproduct.[11][12]

Advantages over the Wittig Reaction:

-

The phosphonate carbanion is more nucleophilic and generally less basic than a Wittig ylide, allowing for a broader substrate scope.[11]

-

The byproduct is a dialkyl phosphate salt, which is easily removed by an aqueous workup, simplifying product purification significantly.[10][13]

-

The reaction typically exhibits high (E)-stereoselectivity, which is predictable and valuable in target-oriented synthesis.[10][11]

Caption: Generalized workflow of the HWE reaction using an allylic phosphonate.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

General Hazards: The compound is considered a combustible liquid.[1] Safety data sheets for analogous compounds suggest it may cause skin and serious eye irritation.[14]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[15][16]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] Store away from strong oxidizing agents.[16]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. In all cases of significant exposure, seek medical attention.[15][16]

Conclusion

This compound is a highly valuable and versatile reagent in the chemist's toolkit. Its dual functionality allows for a broad range of synthetic transformations, from the creation of flame-retardant polymers to the stereoselective synthesis of complex alkenes via the Horner-Wadsworth-Emmons reaction. A firm grasp of its properties, synthesis via the Michaelis-Arbuzov reaction, and subsequent reactivity is crucial for leveraging its full potential in research, drug development, and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H11O3P | CID 136570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 757-54-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of Dimethyl Allylphosphonate via the Michaelis-Arbuzov Reaction

Abstract

Dimethyl allylphosphonate is a valuable synthetic intermediate in organophosphorus chemistry, finding applications in the development of novel materials, agrochemicals, and pharmaceuticals. The Michaelis-Arbuzov reaction is a robust and widely utilized method for forming the crucial carbon-phosphorus (C-P) bond necessary for its synthesis.[1][2] This guide provides an in-depth examination of the synthesis of this compound from trimethyl phosphite and an allyl halide. It covers the core reaction mechanism, a detailed experimental protocol, process optimization strategies, and essential safety considerations tailored for researchers, scientists, and professionals in drug development.

The Michaelis-Arbuzov Reaction: A Mechanistic Overview

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the cornerstone for synthesizing a vast array of phosphonates, phosphinates, and phosphine oxides.[3] The reaction fundamentally involves the transformation of a trivalent phosphorus ester, such as a trialkyl phosphite, into a pentavalent phosphorus species upon reaction with an alkyl halide.[2][3]

The mechanism proceeds via a two-step Sɴ2 process:

-

Nucleophilic Attack: The reaction initiates with the Sɴ2 attack of the nucleophilic phosphorus atom of the trimethyl phosphite on the electrophilic carbon of the allyl halide. This step displaces the halide ion and forms a quasi-phosphonium salt intermediate.[2][3][4]

-

Dealkylation: The displaced halide ion then acts as a nucleophile, executing a second Sɴ2 attack on one of the methyl groups of the phosphonium intermediate. This results in the formation of the final this compound product and a volatile methyl halide byproduct (e.g., methyl bromide or chloride).[3] The evolution of this gaseous byproduct helps drive the reaction to completion.[1]

The reactivity of the alkyl halide is a critical factor, with the general order being R-I > R-Br > R-Cl.[2][5] For the synthesis of this compound, allyl bromide is often preferred over allyl chloride due to the superior leaving group ability of the bromide ion, which typically results in a faster and more efficient reaction.

Reaction Mechanism Diagram

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of this compound

This section details a reliable, field-proven protocol for the synthesis of this compound. The procedure is designed to be self-validating by including checkpoints and expected observations.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Molarity (mol) | Volume (mL) | Mass (g) |

| Trimethyl phosphite | C₃H₉O₃P | 124.08 | 0.1 | 9.8 | 12.4 |

| Allyl Bromide | C₃H₅Br | 120.98 | 0.11 | 9.5 | 13.3 |

-

Equipment: 100 mL two-necked round-bottom flask, reflux condenser, magnetic stirrer with heating plate, dropping funnel, and a nitrogen/argon gas inlet. All glassware must be thoroughly dried before use to prevent hydrolysis of the phosphite.

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble the glassware and flush the system with a dry, inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial as trialkyl phosphites can be susceptible to oxidation.[1][6]

-

Charging the Flask: Charge the round-bottom flask with trimethyl phosphite (12.4 g, 0.1 mol). Begin stirring the liquid.

-

Controlled Addition of Allyl Halide: Add allyl bromide (13.3 g, 0.11 mol) to the dropping funnel. Add the allyl bromide dropwise to the stirring trimethyl phosphite over 30-45 minutes.

-

Expert Insight: The reaction is exothermic. A slow, controlled addition is critical to manage the reaction temperature and prevent runaway reactions. The use of a slight excess (1.1 equivalents) of the allyl halide helps to ensure the complete conversion of the phosphite.[7]

-

-

Reaction Heating: After the addition is complete, slowly heat the reaction mixture to 70-80°C.[8] Maintain this temperature for 3-4 hours.

-

Trustworthiness Checkpoint: The reaction progress can be monitored by observing the evolution of methyl bromide gas, which can be passed through a bubbler. The cessation of gas evolution is a good indicator that the reaction is nearing completion.

-

-

Work-up and Isolation: After the heating period, cool the mixture to room temperature. The crude product is often of sufficient purity for many applications.

-

Purification (Optional): For higher purity, the product can be purified by vacuum distillation. Remove any excess, unreacted allyl bromide and the methyl bromide byproduct under reduced pressure. The desired this compound is then collected by fractional distillation.

Process Optimization and Troubleshooting

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure the allyl halide is of good quality and used in slight excess. |

| Hydrolysis of phosphite. | Ensure all glassware is scrupulously dry and the reaction is run under a robust inert atmosphere. | |

| Side Product Formation | Reaction temperature too high. | Maintain strict temperature control. High temperatures can lead to pyrolysis or other side reactions.[3] |

| Impurities in starting materials. | Use freshly distilled starting materials. Trimethyl phosphite, in particular, should be pure.[6] |

Experimental Workflow

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]

The Core Mechanism: The Michaelis-Arbuzov Reaction

An In-depth Technical Guide to the Formation Mechanism of Dimethyl Allylphosphonate

Introduction

This compound (DMAP) is a pivotal organophosphorus compound, valued for its utility as a versatile intermediate in the synthesis of a wide array of high-value chemicals.[1] Its structure, featuring a reactive allyl group and a phosphonate moiety, makes it an essential building block in the development of pharmaceuticals, advanced agrochemicals, and reactive flame retardants for polymer systems.[2][3][4] This guide provides a comprehensive exploration of the core chemical principles governing the formation of DMAP, with a primary focus on the predominant synthetic pathway, the Michaelis-Arbuzov reaction. We will delve into the reaction mechanism, detail a self-validating experimental protocol, discuss influential factors, and survey alternative synthetic strategies, offering researchers and drug development professionals a thorough understanding of this fundamental transformation.

The formation of the stable carbon-phosphorus (C-P) bond in this compound is most classically and efficiently achieved through the Michaelis-Arbuzov reaction.[5][6][7] First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction has become a cornerstone of organophosphorus chemistry.[6][7] The reaction facilitates the conversion of a trivalent phosphorus ester, such as trimethyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide.[7]

The mechanism for the formation of this compound from trimethyl phosphite and an allyl halide (e.g., allyl bromide) is a two-step process, with both steps proceeding via a bimolecular nucleophilic substitution (Sɴ2) pathway.[5][8]

Step 1: Nucleophilic Attack and Formation of a Quasiphosphonium Intermediate

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of trimethyl phosphite at the electrophilic terminal carbon of the allyl halide.[5][8][9] This concerted Sɴ2 attack displaces the halide ion and results in the formation of a highly unstable trialkoxyphosphonium halide salt, often referred to as a quasiphosphonium intermediate.[5][6]

Step 2: Dealkylation of the Intermediate

The displaced halide ion, now acting as a nucleophile, executes a second Sɴ2 attack on one of the electrophilic methyl carbons of the phosphonium intermediate.[7][9] This attack cleaves a carbon-oxygen bond, leading to the formation of the thermodynamically stable pentavalent this compound, characterized by a phosphoryl (P=O) double bond, and a methyl halide byproduct (e.g., methyl bromide).[5][8]

The use of trimethyl phosphite is particularly advantageous as the methyl halide byproduct is a volatile gas that can be easily removed from the reaction mixture, helping to drive the equilibrium toward the final product.[5]

Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol and Workflow

The following protocol provides a robust, self-validating method for the laboratory-scale synthesis of this compound. The procedure is analogous to the well-documented synthesis of its diethyl counterpart.[10]

Materials and Equipment

| Reagent/Equipment | Specification |

| Trimethyl phosphite | Freshly distilled, ≥98% purity |

| Allyl bromide | ≥98% purity |

| Solvent | None (neat reaction) |

| Inert Gas | Nitrogen or Argon |

| Reaction Vessel | 250 mL round-bottomed flask |

| Condenser | Reflux condenser |

| Heating Source | Heating mantle with magnetic stirrer |

| Purification | Distillation apparatus for vacuum distillation |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble the reaction apparatus (flask, condenser) and purge the system thoroughly with nitrogen gas to displace air and moisture. This is critical as phosphites can be sensitive to oxidation and hydrolysis.

-

Charging Reactants: Under a positive pressure of nitrogen, charge the round-bottomed flask with freshly distilled trimethyl phosphite (e.g., 0.1 mol).

-

Addition of Allyl Halide: Slowly add allyl bromide (e.g., 0.11 mol, a slight excess) to the stirred trimethyl phosphite at room temperature. The reaction is exothermic, and a controlled addition rate is advisable.

-

Thermal Reaction: Heat the reaction mixture to a controlled temperature, typically between 70°C and 120°C.[10] The progress of the reaction can be monitored by observing the cessation of methyl bromide evolution or by analytical techniques like TLC or GC. The reaction is typically run for 2-4 hours.

-

Removal of Volatiles: Once the reaction is complete, increase the temperature to distill off the excess allyl bromide and any remaining volatile byproducts.[10]

-

Product Purification: The crude this compound is then purified by vacuum distillation to yield a colorless oil.

Caption: Experimental workflow for the synthesis of this compound.

Key Factors Influencing the Reaction Mechanism

The efficiency and outcome of the Michaelis-Arbuzov reaction are governed by several critical parameters.

-

Structure of the Alkyl Halide: The reactivity of the halide follows the order R-I > R-Br > R-Cl, consistent with the leaving group ability in an Sɴ2 reaction.[8] Primary and benzylic halides, such as allyl bromide, are ideal substrates. Secondary halides react more slowly, while tertiary halides are generally unsuitable as they favor elimination side reactions.[8]

-

Catalysis: While often conducted thermally, the reaction can be accelerated. In industrial settings, catalysts such as sodium iodide (NaI) or potassium iodide (KI) are employed, particularly when using the less expensive but less reactive allyl chloride.[4] These catalysts facilitate a Finkelstein reaction, converting allyl chloride in-situ to the more reactive allyl iodide. Lewis acids like zinc iodide (ZnI₂) have also been shown to mediate the reaction, enabling it to proceed under milder conditions.[11]

-

Temperature and Solvents: The reaction typically requires heating, with temperatures ranging from 70°C to over 150°C.[4][10] For industrial-scale production, high-boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used to achieve the necessary temperatures at atmospheric pressure.[4]

-

Inhibitors: Due to the presence of a polymerizable double bond in the allyl group, a small amount of a polymerization inhibitor, such as hydroquinone, is often added during industrial synthesis to prevent unwanted side reactions.[4]

Alternative Synthetic Routes for Allylphosphonates

While the Michaelis-Arbuzov reaction is the workhorse for DMAP synthesis, several other methods exist for forming the C-P bond in allylphosphonates, which are particularly useful for creating more complex or functionalized analogues.

-

Michaelis-Becker Reaction: This route provides an alternative by reacting a dialkyl phosphite (e.g., dimethyl phosphite) with an allyl halide in the presence of a strong base, such as sodium hydride, to deprotonate the phosphite prior to alkylation.[12]

-

Transition Metal-Catalyzed Cross-Coupling: Modern organometallic chemistry offers powerful tools for C-P bond formation. Palladium and nickel catalysts are effective for the cross-coupling of aryl or vinyl halides with phosphites.[12][13] For instance, nickel-catalyzed Suzuki-Miyaura coupling reactions can be employed to synthesize 2-aryl substituted allylphosphonates.[14]

-

Direct Conversion of Allylic Alcohols: To circumvent the need to prepare an allyl halide from an alcohol, a one-pot procedure has been developed. This method involves treating an allylic alcohol directly with a trialkyl phosphite in the presence of a mediator like zinc iodide (ZnI₂).[11]

Product Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

| Property | Value |

| CAS Number | 757-54-0[1][15] |

| Molecular Formula | C₅H₁₁O₃P[1] |

| Molecular Weight | 150.11 g/mol [1] |

| Appearance | Clear, colorless liquid[15] |

| Boiling Point | 46 °C @ 0.35 mmHg (for diethyl analog)[16] |

| Refractive Index (n20/D) | ~1.4340 (for diethyl analog)[16] |

Spectroscopic methods are essential for structural elucidation:

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure and connectivity of the molecule.[17]

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight and provides fragmentation patterns.[18]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, notably the strong P=O stretch.[18]

Conclusion

The formation of this compound is predominantly governed by the elegant and reliable Michaelis-Arbuzov reaction. This two-step Sɴ2 mechanism provides a high-yield, scalable pathway from readily available trimethyl phosphite and allyl halides. A thorough understanding of this core mechanism, coupled with knowledge of the factors influencing the reaction and awareness of alternative synthetic routes, empowers researchers and process chemists to effectively synthesize and utilize this critical chemical intermediate for a multitude of applications in drug discovery, materials science, and agriculture.

References

- 1. This compound | C5H11O3P | CID 136570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]

- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 757-54-0 [chemicalbook.com]

- 16. 烯丙基磷酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Dimethyl Allylphosphonate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dimethyl allylphosphonate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this versatile organophosphorus compound. We will explore the causal factors behind chemical shifts and coupling constants, present detailed experimental protocols, and provide visual aids to facilitate a deeper understanding of the molecular structure and its spectroscopic signature.

Introduction: The Significance of this compound and NMR Analysis

This compound is a key organophosphorus intermediate utilized in a variety of synthetic applications, including the synthesis of flame retardants, agrochemicals, and as a building block for pharmaceuticals. Its reactivity, stemming from the presence of both a phosphonate group and an allyl moiety, makes it a valuable synthon in organic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous characterization of such molecules. The magnetic properties of the ¹H, ¹³C, and ³¹P nuclei provide a detailed roadmap of the molecular framework, revealing not only the connectivity of atoms but also subtle stereochemical relationships. For organophosphorus compounds, the presence of the spin-active ³¹P nucleus (100% natural abundance) introduces an additional layer of complexity and informational richness to the ¹H and ¹³C NMR spectra through heteronuclear coupling, which is fundamental to confirming the identity and purity of the compound.

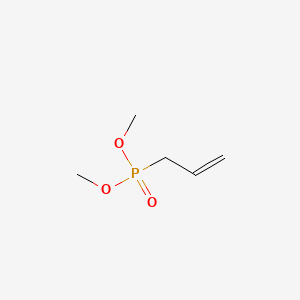

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR spectra, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis

Expected Chemical Shifts and Coupling Constants:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

| H-1 (P-CH₂) | ~2.6 - 2.8 | ddt | ²J(H-P) ≈ 22, ³J(H-H) ≈ 7.5, ⁴J(H-H) ≈ 1.2 |

| H-2 (-CH=) | ~5.7 - 5.9 | m | |

| H-3 (=CH₂) | ~5.1 - 5.3 | m | |

| H-4 (O-CH₃) | ~3.7 | d | ³J(H-P) ≈ 11 |

Detailed Signal Interpretation:

-

Methoxy Protons (H-4): The six equivalent protons of the two methoxy groups are expected to appear as a doublet around 3.7 ppm. The splitting into a doublet is a key indicator of the P-O-C-H connectivity, arising from a three-bond coupling to the phosphorus nucleus (³J(H-P)) with a typical value of approximately 11 Hz.

-

Allyl Methylene Protons (H-1): These two protons, adjacent to the phosphorus atom, are chemically equivalent but magnetically non-equivalent in more complex scenarios. They are expected to resonate as a doublet of doublets of triplets (ddt) in the range of 2.6-2.8 ppm. The primary splitting is a large doublet due to the two-bond coupling with the phosphorus atom (²J(H-P) ≈ 22 Hz). Each of these peaks is further split into a doublet by coupling with the vinylic proton H-2 (³J(H-H) ≈ 7.5 Hz), and finally into a triplet by coupling with the two terminal vinylic protons H-3 (⁴J(H-H) ≈ 1.2 Hz).

-

Vinylic Protons (H-2 and H-3): The three vinylic protons of the allyl group form a complex multiplet system between 5.1 and 5.9 ppm. The internal proton (H-2) will show coupling to the methylene protons (H-1) and the terminal vinylic protons (H-3, both cis and trans). The two terminal protons (H-3) are diastereotopic and will exhibit geminal coupling to each other, as well as cis and trans coupling to H-2. This complex interplay of couplings results in overlapping multiplets that are often challenging to resolve completely without advanced 2D NMR techniques.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, with the added diagnostic feature of ¹³C-³¹P coupling. As with the ¹H NMR, the analysis is based on the data available for diethyl allylphosphonate and established trends in organophosphorus chemistry.

Expected Chemical Shifts and Coupling Constants:

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| C-1 (P-CH₂) | ~32 | d | ¹J(C-P) ≈ 138 |

| C-2 (-CH=) | ~127 | d | ²J(C-P) ≈ 11 |

| C-3 (=CH₂) | ~120 | d | ³J(C-P) ≈ 14 |

| C-4 (O-CH₃) | ~52 | d | ²J(C-P) ≈ 6 |

Detailed Signal Interpretation:

-

Methoxy Carbons (C-4): The two equivalent methoxy carbons are expected to appear as a doublet around 52 ppm due to two-bond coupling with the phosphorus atom (²J(C-P) ≈ 6 Hz).

-

Allyl Methylene Carbon (C-1): This carbon, directly bonded to phosphorus, will exhibit a large one-bond coupling constant (¹J(C-P) ≈ 138 Hz), resulting in a distinct doublet around 32 ppm. This large coupling is a characteristic feature of phosphonates and is highly diagnostic.[1]

-

Vinylic Carbons (C-2 and C-3): The olefinic carbons will appear in the downfield region of the spectrum. The internal carbon (C-2) is expected around 127 ppm as a doublet due to two-bond coupling with phosphorus (²J(C-P) ≈ 11 Hz). The terminal carbon (C-3) should resonate around 120 ppm, also as a doublet, due to a three-bond coupling to the phosphorus atom (³J(C-P) ≈ 14 Hz).

Experimental Protocols

Sample Preparation:

A standard protocol for preparing an NMR sample of this compound is as follows:

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent is critical to avoid strong solvent signals that may obscure analyte peaks.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition:

-

Instrument Setup: The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

The Causality Behind Experimental Choices

-

Choice of Deuterated Solvent: Deuterated solvents are used to avoid large proton signals from the solvent that would overwhelm the analyte signals. The deuterium nucleus also serves as a lock signal for the spectrometer to maintain a stable magnetic field.

-

Concentration: The concentration of the sample is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding line broadening or other concentration-dependent effects. ¹³C NMR requires a higher concentration due to the lower natural abundance of the ¹³C isotope.

-

Proton Decoupling in ¹³C NMR: Proton decoupling removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum where each unique carbon atom appears as a single peak (or a doublet if coupled to phosphorus). This significantly improves sensitivity and simplifies interpretation.

Summary and Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification and characterization. The key features to note are the characteristic chemical shifts of the methoxy and allyl groups, and the diagnostic splitting patterns arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-³¹P and ¹³C-³¹P) couplings. The large one-bond ¹³C-³¹P coupling constant for the methylene carbon adjacent to the phosphorus atom is a particularly definitive feature. This guide has provided a detailed interpretation of the expected spectra, a robust experimental protocol, and the scientific rationale behind the analytical choices, thereby offering a comprehensive resource for researchers in the field.

References

31P NMR Chemical Shift of Dimethyl Allylphosphonate: An In-depth Technical Guide

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation and purity assessment of organophosphorus compounds. With a 100% natural abundance and a spin of ½, the ³¹P nucleus provides sharp, readily interpretable signals over a wide chemical shift range, making it a powerful tool for researchers in agrochemicals, materials science, and drug development.[1] Dimethyl allylphosphonate (DMAP), a versatile synthetic intermediate, is frequently employed in the synthesis of flame retardants and specialty polymers.[2] A precise understanding of its ³¹P NMR spectral characteristics is paramount for reaction monitoring, quality control, and comprehensive structural analysis. This guide provides an in-depth examination of the ³¹P NMR chemical shift of this compound, supported by data from analogous compounds, a discussion of influencing factors, and a detailed experimental protocol for its acquisition.

Core Technical Data: ³¹P NMR of this compound

| Compound | Structure | ³¹P Chemical Shift (δ, ppm) | Solvent |

| This compound (Predicted) | CH₂=CHCH₂P(O)(OCH₃)₂ | ~29.2 | CDCl₃ |

| Diethyl allylphosphonate | CH₂=CHCH₂P(O)(OCH₂CH₃)₂ | 27.08 | CDCl₃ |

| Diallyl allylphosphonate | CH₂=CHCH₂P(O)(OCH₂CH=CH₂)₂ | 28.45 | CDCl₃ |

Note: The predicted chemical shift for this compound is an educated estimation based on the trend observed in its ethyl and allyl esters. All chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0.0 ppm.

Deciphering the Spectrum: Chemical Shift and Coupling Constants

The ³¹P NMR spectrum of this compound, when acquired with proton decoupling, is expected to exhibit a single sharp resonance. However, in a proton-coupled spectrum, this signal will be split into a complex multiplet due to spin-spin coupling with the protons on the methyl and allyl groups. Understanding these couplings is crucial for unambiguous spectral assignment.

Factors Influencing the ³¹P Chemical Shift

The chemical shift of the phosphorus nucleus in this compound is primarily governed by the electronic environment established by its substituents. Key contributing factors include:

-

Electronegativity of Substituents: The oxygen atoms of the methoxy groups are highly electronegative, leading to a deshielding of the phosphorus nucleus and a downfield chemical shift. This is a characteristic feature of phosphonates and phosphates.

-

Hybridization and Bond Angles: The phosphorus atom in this compound is sp³ hybridized with a tetrahedral geometry. Deviations from the ideal bond angles can influence the electron density around the phosphorus nucleus and, consequently, its chemical shift.

-

Solvent Effects: The polarity of the solvent can influence the chemical shift by stabilizing or destabilizing the ground and excited electronic states of the molecule. Chloroform-d (CDCl₃) is a common solvent for this class of compounds.[3]

Unraveling the Multiplicity: J-Coupling

In a proton-coupled ³¹P NMR spectrum, the signal for this compound will be split by the neighboring protons. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number of bonds separating the phosphorus and hydrogen atoms.

-

Two-Bond Coupling (²JP,H): This coupling occurs between the phosphorus atom and the two protons of the methylene group (P-CH₂). For the analogous diethyl allylphosphonate, this coupling constant is approximately 21.9 Hz.[4] A similar value is expected for this compound.

-

Three-Bond Coupling (³JP,H): The phosphorus atom couples with the six protons of the two methoxy groups (P-O-CH₃). In dimethyl phosphonate derivatives, this coupling is typically around 11.4 Hz.[5]

-

Three-Bond Coupling (³JP,H): Coupling also exists between the phosphorus and the vinyl proton (=CH-). This coupling is generally smaller, in the range of 5-10 Hz.[6]

-

Four-Bond Coupling (⁴JP,H): A very small coupling may exist between the phosphorus and the terminal vinyl protons (=CH₂), though this is often not resolved.

The interplay of these couplings will result in a complex multiplet. For routine analysis, proton decoupling is employed to collapse this multiplet into a single, sharp peak, simplifying the spectrum and improving the signal-to-noise ratio.

References

Physical properties of Dimethyl allylphosphonate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Dimethyl Allylphosphonate

Introduction

This compound (DMAP), with the CAS Registry Number 757-54-0, is an organophosphorus compound featuring a phosphonate group attached to an allyl moiety.[1] Its unique structure, combining the reactivity of the allyl group's double bond with the properties conferred by the phosphonate ester, makes it a valuable intermediate in organic synthesis. DMAP serves as a precursor in the synthesis of a variety of more complex molecules, including flame retardants, polymers, and biologically active compounds. A thorough understanding of its physical properties is paramount for its safe handling, purification, and efficient use in these applications. This guide provides a detailed overview of two key physical properties of this compound: its boiling point and density, along with standardized methodologies for their experimental determination.

Core Physical Properties of this compound

The physical characteristics of a compound are critical for its application in a laboratory or industrial setting. The boiling point dictates the appropriate conditions for distillation and purification, while the density is essential for accurate measurements and reaction stoichiometry. The key physical properties of this compound are summarized below.

| Property | Value | Conditions |

| Boiling Point | 181.3 °C | at 760 mmHg[1] |

| 41-42 °C | at 0.5 mmHg[1][2] | |

| Density | 1.049 g/cm³ | Not Specified |

| 1.1378 g/cm³ | at 0 °C[2] | |

| Molecular Formula | C₅H₁₁O₃P | |

| Molecular Weight | 150.11 g/mol [1][3] | |

| CAS Number | 757-54-0[1][3] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a high-boiling-point liquid like this compound, determination under reduced pressure is often preferred to prevent thermal decomposition.

Causality Behind Experimental Choices

-

Reduced Pressure Distillation: Many organic compounds, particularly those with functional groups susceptible to heat, can decompose at their atmospheric boiling point. By reducing the pressure of the system, the boiling point is lowered, allowing for distillation at a temperature that does not induce degradation. This is crucial for obtaining a pure sample of this compound.

-

Stirring/Boiling Chips: To ensure smooth boiling and prevent "bumping" (the violent boiling of a superheated liquid), boiling chips or magnetic stirring is employed. This provides nucleation sites for bubbles to form, leading to a controlled and steady distillation.

Step-by-Step Protocol for Boiling Point Determination

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place a sample of this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

-

System Sealing: Connect the apparatus to a vacuum pump via a vacuum adapter. Ensure all joints are properly sealed with vacuum grease to maintain a stable low pressure.

-

Pressure Regulation: Turn on the vacuum pump and allow the pressure within the system to stabilize at the desired level (e.g., 0.5 mmHg).

-

Heating: Begin heating the sample gently using a heating mantle.

-

Observation: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.

-

Data Recording: Record the stable temperature and the corresponding pressure.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of this compound.

Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. It is temperature-dependent, so accurate temperature control is essential for a reliable measurement.

Causality Behind Experimental Choices

-

Pycnometer Use: A pycnometer is a flask with a specific, accurately known volume. It allows for the precise measurement of the volume of a liquid, which is crucial for an accurate density determination.

-

Temperature Control: The volume of a liquid changes with temperature. Therefore, to obtain a reproducible and accurate density value, the measurement must be performed at a constant, known temperature. A water bath is typically used to maintain this constant temperature.

Step-by-Step Protocol for Density Determination

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Temperature Equilibration: Place the filled pycnometer in a constant-temperature water bath (e.g., 20 °C) until the liquid reaches thermal equilibrium.

-

Volume Adjustment: Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it.

-

Calculation: Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer). The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

Experimental Workflow for Density Determination

Caption: Workflow for determining the density of this compound.

References

An In-depth Technical Guide to the Solubility of Dimethyl Allylphosphonate in Organic Solvents

Foreword: Navigating the Data Gap in Specialty Chemicals

In the landscape of drug development and materials science, researchers often encounter compounds with significant potential but incomplete physicochemical characterization. Dimethyl allylphosphonate (DMAP), a versatile intermediate in organic synthesis and polymer chemistry, is a prime example. While its utility is recognized, a comprehensive public dataset on its solubility in common organic solvents is notably absent. This guide, therefore, moves beyond a simple recitation of data. It serves as a technical whitepaper, grounded in the principles of physical organic chemistry, to provide researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. Our focus is on empowering the researcher with the causal logic behind solubility phenomena and providing a self-validating experimental protocol to generate reliable data where none currently exists.

Understanding this compound: A Physicochemical Profile

To predict the solubility of a compound, we must first understand its intrinsic chemical nature. This compound (CAS 757-54-0) is an organophosphorus compound with the molecular formula C₅H₁₁O₃P.[1]

Key Structural Features and Their Implications for Solubility:

-

Phosphoryl Group (P=O): This is the most dominant functional group in the molecule. The P=O bond is highly polar and a strong hydrogen bond acceptor. This polarity is a key determinant of its interactions with solvents.

-

Methoxy Groups (-OCH₃): The two methoxy groups are also polar and can act as hydrogen bond acceptors.

-

Allyl Group (-CH₂CH=CH₂): This hydrocarbon chain is nonpolar. The presence of both polar and nonpolar regions makes this compound an amphiphilic molecule, though its overall character is dictated by the dominant phosphoryl group.

-

Triester Structure: As a triester of phosphonic acid, it lacks acidic protons and is generally hydrophobic.[2]

| Property | Value | Source |

| Molecular Weight | 150.11 g/mol | [1] |

| logP (Octanol/Water) | 1.658 (Calculated) | [3] |

| Water Solubility (logS) | -2.22 (Calculated) | [3] |

The calculated octanol-water partition coefficient (logP) of 1.658 suggests a preference for the more nonpolar octanol phase over water, indicating limited water solubility and a general affinity for organic environments.[3] The calculated water solubility further supports its hydrophobic character.[3]

The Principle of "Like Dissolves Like": A Qualitative Assessment of Solubility

In the absence of extensive empirical data, the adage "like dissolves like" becomes our most powerful predictive tool.[4] This principle states that substances with similar polarities are more likely to be miscible or soluble in one another.[4] We can categorize solvents based on their polarity and predict the solubility of this compound accordingly.

Solvent Polarity Spectrum and Predicted Solubility of this compound:

| Solvent Category | Example Solvents | Polarity | Predicted Solubility of DMAP | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low | Low to Moderate | The nonpolar allyl group will interact favorably with these solvents, but the highly polar phosphoryl group will be poorly solvated, limiting overall solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Intermediate | High | These solvents possess a significant dipole moment that can effectively solvate the polar phosphoryl and methoxy groups of DMAP. They lack strong hydrogen-bonding networks, which might otherwise exclude the solute. |

| Polar Protic | Methanol, Ethanol, Water | High | Moderate to High in Alcohols; Low in Water | Alcohols can act as hydrogen bond donors to the phosphoryl oxygen, leading to favorable interactions. However, the strong hydrogen-bonding network of water is likely to exclude the nonpolar allyl group, resulting in low solubility, as the calculated data suggests. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the data gap, a robust and reliable experimental protocol is essential for any researcher working with this compound. The following section details the widely accepted "shake-flask" method, a gold standard for determining thermodynamic solubility.[5][6]

Rationale for the Shake-Flask Method

The shake-flask method is designed to achieve a true equilibrium between the undissolved solute and the saturated solution.[6][7] By agitating an excess of the solute in the solvent for a prolonged period, we ensure that the solvent is fully saturated. Subsequent analysis of the clear supernatant provides a direct measure of the solubility at a given temperature.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination of this compound.

Step-by-Step Methodology

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectrometer)

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentrations are consistent.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least one hour to allow for initial separation of the undissolved solute.

-

For a more complete separation, centrifuge the vials at a controlled temperature.

-

Carefully withdraw a sample of the clear supernatant using a syringe. To avoid disturbing the undissolved layer, take the sample from the upper portion of the liquid.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved droplets.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Prepare a series of dilutions of the saturated solution with the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method such as GC-MS or qNMR with an internal standard.

-

Construct a calibration curve using standards of known this compound concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, accounting for any dilutions.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Challenges and Considerations in Solubility Determination

-

Hygroscopicity: this compound and some organic solvents can absorb moisture from the atmosphere. Water can significantly affect solubility, so experiments should be conducted under dry conditions.

-

Volatility: The volatility of both the solute and the solvent can lead to changes in concentration during the experiment. Vials should be tightly sealed.

-

Purity of Materials: The purity of both the this compound and the solvents is paramount for obtaining accurate solubility data.[7]

-

Analytical Method Validation: The chosen analytical method for quantification must be validated for linearity, accuracy, and precision in the solvent matrix being tested.

Conclusion and Future Directions

While a comprehensive public database for the solubility of this compound in organic solvents is currently lacking, this guide provides a foundational understanding based on its physicochemical properties and the established principles of solubility. The provided experimental protocol offers a clear and robust pathway for researchers to generate high-quality, reliable solubility data in-house. Such data is invaluable for optimizing reaction conditions, designing purification strategies, and developing novel formulations in the pharmaceutical and materials science industries. It is our hope that this guide will not only serve as a practical resource but also encourage the broader scientific community to contribute to the public domain of physicochemical data for specialty chemicals.

References

- 1. This compound | C5H11O3P | CID 136570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organophosphate - Wikipedia [en.wikipedia.org]

- 3. This compound (CAS 757-54-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. opcw.org [opcw.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

The Thermal Stability and Decomposition of Dimethyl Allylphosphonate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition of dimethyl allylphosphonate (DMAP). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes current understanding, outlines key experimental methodologies, and proposes a logical framework for analyzing the thermal behavior of this versatile organophosphorus compound.

Introduction to this compound (DMAP)

This compound (DMAP), with the chemical formula C₅H₁₁O₃P, is an organophosphorus compound characterized by a phosphonate group attached to an allyl moiety.[1] Its structure combines the reactivity of the allyl group's double bond with the inherent properties of the phosphonate functionality. This unique combination makes DMAP a valuable intermediate in organic synthesis and a key component in the development of advanced materials.[2]

Notably, DMAP and its analogs are utilized as flame retardants and as monomers in the production of polymers with enhanced thermal stability and fire resistance.[2] When incorporated into a polymer matrix, organophosphorus compounds like DMAP can decompose upon heating to release phosphoric acid, which promotes the formation of a protective char layer, thereby inhibiting the combustion process.[2] Understanding the thermal decomposition pathway of DMAP is therefore crucial for optimizing its performance in these applications and for predicting the long-term stability of materials containing this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DMAP is presented in Table 1. These properties are essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference |

| CAS Number | 757-54-0 | [1] |

| Molecular Formula | C₅H₁₁O₃P | [1] |

| Molecular Weight | 150.11 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 181.3 °C at 760 mmHg | |

| Density | 1.1378 g/cm³ at 0 °C | [3] |

| Refractive Index | 1.436-1.44 | [3] |

| Flash Point | 41-42 °C at 0.5 mmHg | [3] |

General Principles of Thermal Decomposition in Organophosphorus Esters

The thermal degradation of organophosphorus esters, including phosphonates, is a complex process that is highly dependent on the molecular structure, particularly the nature of the organic groups attached to the phosphorus atom.[4][5][6][7] A common initial step in the decomposition of many organophosphorus esters is the elimination of a phosphorus acid.[4][5][6][7]

For phosphonates, this process generally occurs at higher temperatures compared to phosphates.[4][5] The stability of phosphonates is attributed to the presence of a direct carbon-phosphorus (C-P) bond, which is typically stronger than a carbon-oxygen-phosphorus (C-O-P) linkage. The subsequent decomposition of the resulting phosphorus acid can generate volatile species.[4][5][6][7]

The overall decomposition can proceed through various mechanisms, including:

-

Elimination Reactions: As mentioned, the formation of a phosphorus acid and an alkene is a common pathway.

-

Homolytic Bond Cleavage: At higher temperatures, the cleavage of C-C, C-O, C-P, and P-O bonds can occur, leading to the formation of radical species.

-

Rearrangement Reactions: Intramolecular rearrangements can lead to the formation of more stable products.

The specific pathway that predominates will be influenced by factors such as temperature, the presence of oxygen, and the surrounding chemical environment.

Postulated Thermal Decomposition Pathway of this compound

In the absence of direct experimental studies on the thermal decomposition of DMAP, a plausible decomposition pathway can be postulated based on the general principles of organophosphorus chemistry and the known reactivity of its functional groups.

The initial step in the thermal decomposition of DMAP is likely to involve the cleavage of the P-OCH₃ or the P-C bond. However, the P-C bond is generally more stable than the P-O ester linkages. Therefore, the initial decomposition is more likely to proceed via reactions involving the methoxy and allyl groups.

A probable decomposition mechanism involves an intramolecular rearrangement and elimination process, as depicted in the following scheme:

Caption: Postulated thermal decomposition pathways of DMAP.

One potential pathway involves the homolytic cleavage of the P-C(allyl) bond, which is expected to have a lower bond dissociation energy compared to the P=O and P-O(methyl) bonds. This would generate an allyl radical and a dimethyl phosphonyl radical. The allyl radical is resonance-stabilized and could subsequently undergo a variety of reactions, including dimerization or reaction with other species.

Another plausible mechanism, especially at lower temperatures, is a concerted intramolecular elimination reaction, analogous to a retro-ene reaction. This could involve the transfer of a hydrogen atom from one of the methyl groups to the allyl group, leading to the formation of methane and a corresponding unsaturated phosphorus species.

Under pyrolytic conditions, more complex fragmentation is expected, leading to a variety of smaller molecules.

Expected Decomposition Products

Based on the postulated decomposition mechanisms, a range of products can be anticipated from the thermal degradation of DMAP. Under inert atmosphere (pyrolysis), the primary decomposition products are likely to include:

-

Phosphorus-containing compounds: Phosphoric acid, methylphosphonic acid, and various other phosphoric and phosphonic acid derivatives.

-

Hydrocarbons: Methane, ethane, propene, propadiene, and other small hydrocarbons resulting from the fragmentation of the allyl and methyl groups.

In the presence of oxygen (combustion), the decomposition will be more extensive, leading to the formation of:

-

Oxides of Phosphorus: Primarily phosphorus pentoxide (P₄O₁₀), which can form a protective polyphosphoric acid layer.

-

Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).

-

Water (H₂O).

The safety data sheet for the closely related diethyl allylphosphonate indicates that hazardous decomposition products formed under fire conditions include carbon oxides and oxides of phosphorus, which is consistent with these expectations.[8]

Experimental Analysis of Thermal Stability

A thorough investigation of the thermal stability and decomposition of DMAP would involve a combination of thermoanalytical and spectroscopic techniques. The following experimental workflow provides a robust approach for characterizing its thermal behavior.

Caption: Experimental workflow for analyzing the thermal stability of DMAP.

Thermogravimetric Analysis (TGA)

Protocol:

-

Place a small, accurately weighed sample (typically 5-10 mg) of DMAP into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative decomposition).

-

Record the mass of the sample as a function of temperature.

Data Interpretation: The resulting TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages. Kinetic parameters, such as the activation energy of decomposition, can be calculated from TGA data obtained at multiple heating rates.[9]

Differential Scanning Calorimetry (DSC)

Protocol:

-

Place a small, accurately weighed sample (typically 2-5 mg) of DMAP into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Place both pans in the DSC cell.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

Data Interpretation: The DSC thermogram reveals endothermic and exothermic events. For DMAP, an endotherm corresponding to its boiling point would be expected. Decomposition can be either endothermic or exothermic, and the DSC curve will indicate the nature of this process and the associated enthalpy change.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Protocol:

-

A small amount of DMAP is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature in the inlet of a gas chromatograph (GC).

-

The volatile decomposition products are separated by the GC column.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

Data Interpretation: Py-GC/MS is a powerful technique for identifying the individual chemical species produced during thermal decomposition, which is essential for elucidating the decomposition mechanism.[10]

Conclusion

References

- 1. This compound | C5H11O3P | CID 136570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 757-54-0 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. stm.bookpi.org [stm.bookpi.org]

- 8. Diethyl allylphosphonate - Safety Data Sheet [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Allyl Group in Dimethyl Allylphosphonate: A Technical Guide to its Versatile Reactivity

Introduction: The Strategic Importance of Dimethyl Allylphosphonate

In the landscape of modern synthetic chemistry, organophosphorus compounds hold a position of exceptional importance, serving as critical building blocks and functional motifs in fields ranging from medicinal chemistry to materials science. Among these, this compound (DMAP), with its unique combination of a nucleophilic phosphorus center, hydrolytically stable phosphonate esters, and a reactive allyl group, presents a trifecta of chemical functionality. This guide provides an in-depth exploration of the reactivity centered on the allyl moiety of DMAP, offering researchers and drug development professionals a technical framework for leveraging its synthetic potential.

The true value of DMAP lies in the orthogonal reactivity of its constituent parts. The phosphonate group can act as a phosphate mimic in biological systems or be used in classic olefination reactions, while the terminal double bond of the allyl group provides a versatile handle for a vast array of chemical transformations. Understanding the causality behind experimental choices in harnessing this reactivity is paramount for the rational design of complex molecules. This document is structured to provide not just protocols, but the strategic thinking behind them, ensuring both technical accuracy and field-proven insight.

Core Synthesis: The Michaelis-Arbuzov Reaction

The most reliable and widely adopted method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[1][2] This cornerstone of C-P bond formation involves the reaction of a trialkyl phosphite with an alkyl halide.[3] In the case of DMAP, trimethyl phosphite serves as the phosphorus nucleophile, and an allyl halide (typically allyl bromide) acts as the electrophile.

The reaction proceeds via an SN2 mechanism, where the phosphorus atom of the trimethyl phosphite attacks the allyl bromide, displacing the bromide ion and forming a quasi-stable phosphonium salt intermediate. The displaced bromide ion then attacks one of the methyl groups on the phosphonium salt in a second SN2 reaction, yielding the final this compound product and methyl bromide as a volatile byproduct. The formation of the strong phosphoryl (P=O) bond is the thermodynamic driving force for this dealkylation step.

Caption: Mechanism of the Michaelis-Arbuzov Reaction for DMAP Synthesis.

Experimental Protocol: Synthesis of this compound

-

Objective: To synthesize this compound from trimethyl phosphite and allyl bromide.

-

Materials:

-

Trimethyl phosphite (1.0 eq)

-

Allyl bromide (1.1 eq)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

-

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and an inert gas inlet, add trimethyl phosphite.

-

Slowly add allyl bromide to the flask. The reaction is often exothermic, and initial gentle cooling may be required.

-

Once the initial exotherm subsides, heat the reaction mixture to 60-80°C under an inert atmosphere. The choice of temperature is a balance: it must be sufficient to drive the dealkylation of the phosphonium intermediate but low enough to prevent polymerization of the allyl bromide or product.

-

Monitor the progress of the reaction by ³¹P NMR spectroscopy. The disappearance of the phosphite peak (~140 ppm) and the appearance of the phosphonate peak (~26-30 ppm) indicates reaction completion. Typically, this takes 2-4 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the volatile byproduct (methyl bromide) and any excess allyl bromide by distillation or under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound as a colorless oil.

-

-

Self-Validation: The purity of the final product should be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy. A successful reaction will show characteristic allyl proton signals and a single peak in the ³¹P NMR spectrum corresponding to the phosphonate.

Reactivity Profile of the Allyl Group

The terminal alkene of the allyl group is the primary site of reactivity, participating in a wide range of transformations that allow for significant molecular elaboration.

Reactions at the C=C Double Bond

The π-system of the allyl group is susceptible to both electrophilic and radical attack, enabling the introduction of diverse functional groups.

The thiol-ene reaction is a highly efficient and atom-economical click reaction that proceeds via a radical mechanism. It allows for the straightforward introduction of a thioether linkage at the terminal carbon of the allyl group.[4]

The reaction is initiated by a radical initiator (e.g., AIBN or UV light), which abstracts a hydrogen atom from the thiol (R-SH) to generate a thiyl radical (R-S•). This radical then adds across the double bond of the this compound. The resulting carbon-centered radical subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and yielding the anti-Markovnikov addition product.

Caption: Radical mechanism for the Thiol-Ene reaction with DMAP.

Ozonolysis is a powerful method for cleaving the C=C double bond to furnish carbonyl compounds.[5] This transformation is particularly useful for converting the allyl group of DMAP into a phosphonoacetaldehyde moiety, a valuable building block for further synthesis.

The reaction proceeds by the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). This rapidly rearranges to a more stable secondary ozonide (trioxolane). The choice of workup procedure determines the final product.[6][7]

-

Reductive Workup: Using reagents like dimethyl sulfide (DMS) or zinc dust cleaves the ozonide to yield aldehydes or ketones. For DMAP, this produces dimethyl 2-oxoethylphosphonate.[5][8]

-

Oxidative Workup: Using hydrogen peroxide (H₂O₂) further oxidizes the initially formed aldehyde to a carboxylic acid, yielding phosphonoacetic acid dimethyl ester.

Experimental Protocol: Ozonolysis of this compound (Reductive Workup)

-

Objective: To synthesize dimethyl 2-oxoethylphosphonate via ozonolysis.

-

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM) or Methanol (solvent)

-

Ozone generator

-

Oxygen cylinder

-

Gas dispersion tube

-

Dry ice/acetone bath

-